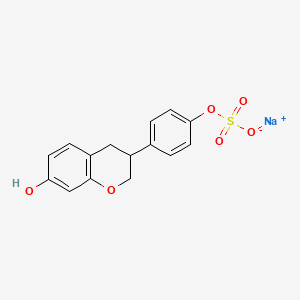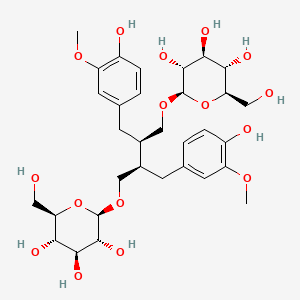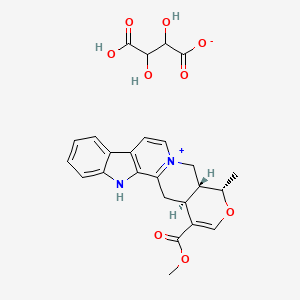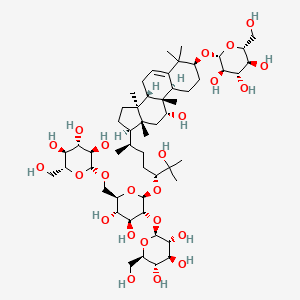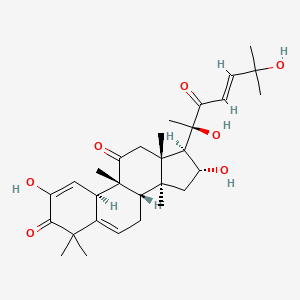
Wushanicaritin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wushanicaritin is a natural polyphenol compound found in the plant genus Epimedium. It has garnered significant attention due to its potent biological activities, particularly its neuroprotective and antioxidant properties . This compound has shown promise in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Wushanicaritin is a natural polyphenol compound . It primarily targets the uridine diphosphate-glucuronosyltransferase (UGT) enzymes , specifically UGT1A1 and UGT1A7 . These enzymes play a crucial role in the glucuronidation process, a major pathway for the biotransformation and elimination of many endogenous and exogenous compounds .
Mode of Action
This compound interacts with its targets, the UGT enzymes, to undergo glucuronidation . This process involves the addition of a glucuronic acid group to this compound, making it more water-soluble and easier for the body to eliminate . The glucuronidation substitutions occur at the C-3 and C-7 phenolic groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucuronidation pathway . This pathway is part of the body’s phase II metabolism, which aims to make substances more water-soluble for excretion . The glucuronidation of this compound leads to the formation of two glucuronides, G1 and G2 .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by the liver and intestine microsomes via the glucuronidation pathway . The intrinsic clearance (CLint) values for G1 and G2 are 1.25 and 0.69 mL/min/mg, respectively, indicating efficient glucuronidation in human liver microsomes (HLM) . The understanding of this compound’s glucuronidation is crucial for predicting its pharmacokinetics and bioavailability .
Result of Action
The action of this compound results in significant biological activities. It has been shown to possess superior intercellular antioxidant activity compared to icaritin . This compound can reverse lactate dehydrogenase release, reactive oxygen species generation, cell apoptosis, and mRNA expression related to cell apoptosis and oxidative defense, in glutamate-induced PC-12 cells . It also maintains the enzymatic antioxidant defense system and mitochondrial function .
Biochemical Analysis
Biochemical Properties
Wushanicaritin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in oxidative stress and apoptosis. It has been shown to interact with lactate dehydrogenase, reactive oxygen species, and caspase-3 . This compound significantly reverses lactate dehydrogenase release and reactive oxygen species generation, thereby reducing cell apoptosis. Additionally, it maintains the enzymatic antioxidant defense system and mitochondrial function, which are essential for cellular health .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, such as PC-12 cells, this compound has demonstrated neuroprotective effects by reversing glutamate-induced neurotoxicity . It reduces cell apoptosis, reactive oxygen species generation, and lactate dehydrogenase release. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by maintaining mitochondrial function and suppressing caspase-3 activation .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant and antiapoptotic activities. This compound exerts its effects by binding to reactive oxygen species and inhibiting their generation . It also interacts with caspase-3, preventing its activation and subsequent cell apoptosis. Additionally, this compound maintains mitochondrial membrane potential and prevents changes in nucleus morphology, further contributing to its antiapoptotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under experimental conditions and maintains its biological activity over extended periods . Long-term studies have shown that this compound continues to exert its neuroprotective and antioxidant effects without significant degradation . These findings suggest that this compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant neuroprotective and antioxidant effects . At higher doses, there may be potential toxic or adverse effects, although specific threshold levels and toxicities have not been extensively studied
Metabolic Pathways
This compound is primarily metabolized through the glucuronidation pathway . This process involves the interaction of this compound with uridine diphosphate-glucuronosyltransferase enzymes, particularly UGT1A1 and UGT1A7 . These enzymes facilitate the conversion of this compound into its glucuronide conjugates, which are then excreted from the body. The metabolic pathway of this compound is essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through active efflux transporters . These transporters, including breast cancer resistance protein and multidrug resistance-associated proteins, play a significant role in the excretion of this compound glucuronides . The interaction of this compound with these transporters affects its localization and accumulation within cells, influencing its overall biological activity.
Subcellular Localization
This compound is primarily localized within the mitochondria and cytoplasm of cells . Its subcellular localization is crucial for its activity, as it directly interacts with mitochondrial membranes and enzymes involved in oxidative stress and apoptosis . The targeting of this compound to specific cellular compartments enhances its therapeutic potential by ensuring its effective action at the site of cellular damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Wushanicaritin can be synthesized through several chemical routes. One common method involves the extraction of the compound from Epimedium plants, followed by purification using chromatographic techniques . The synthetic route typically includes steps such as hydrolysis, methylation, and glycosylation under controlled conditions to yield pure this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from Epimedium plants. The process includes solvent extraction, followed by purification using high-performance liquid chromatography (HPLC). The conditions are optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Wushanicaritin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Wushanicaritin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of polyphenol chemistry and reaction mechanisms.
Comparison with Similar Compounds
Icaritin: Another polyphenol found in Epimedium, known for its antioxidant and neuroprotective properties.
Quercetin: A well-known flavonoid with potent antioxidant activity.
Comparison: Wushanicaritin possesses superior intercellular antioxidant activity compared to icaritin and quercetin. It has an EC50 value of 3.87 micromolar, indicating a stronger neuroprotective effect than quercetin . This uniqueness makes this compound a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
521-45-9 |
|---|---|
Molecular Formula |
C21H22O7 |
Molecular Weight |
386.40 |
Origin of Product |
United States |
Q1: What are the potential neuroprotective mechanisms of Wushanicaritin?
A1: Research suggests that this compound exhibits neuroprotective effects against glutamate-induced damage in PC-12 cells. [] These effects are attributed to several mechanisms, including:
- Antioxidant activity: this compound demonstrates superior intercellular antioxidant activity compared to Icaritin, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. []
- Anti-apoptotic effects: this compound effectively inhibits caspase-3 activation, a key mediator of apoptosis, and mitigates mitochondrial membrane potential loss and morphological changes in the nucleus, which are associated with cell death. []
- Maintenance of enzymatic antioxidant defenses: this compound helps maintain the function of the enzymatic antioxidant defense system, further contributing to its protective effects against oxidative damage. []
Q2: Which enzymes are primarily involved in the metabolism of this compound, and what are the implications for its bioavailability?
A2: this compound undergoes glucuronidation, a major metabolic pathway for many drugs and natural compounds, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. [, ] Studies using human liver microsomes and expressed UGT enzymes have identified UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 as the major contributors to this compound glucuronidation. [] This extensive metabolism could potentially impact the bioavailability of this compound, as glucuronidation often leads to increased water solubility and excretion. [] Further research is needed to fully elucidate the impact of glucuronidation on the pharmacokinetic profile of this compound.
Q3: What roles do efflux transporters play in the cellular elimination of this compound glucuronides?
A3: Efflux transporters, specifically breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs), play a significant role in the excretion of this compound glucuronides from cells. [] Studies utilizing chemical inhibitors (Ko143, MK571) and shRNA-mediated silencing of BCRP, MRP1, MRP3, and MRP4 in UGT1A1-overexpressing HeLa cells demonstrated decreased excretion rates and increased intracellular accumulation of this compound glucuronides. [] This highlights the importance of these transporters in the elimination of this compound metabolites and suggests potential for transporter-mediated drug interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



